molecular formula C18H20ClFN2 B5852077 1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine

1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine

Cat. No. B5852077
M. Wt: 318.8 g/mol
InChI Key: JHMIBZWOYNIELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorobenzyl)-4-(4-fluorobenzyl)piperazine, commonly known as CBFP, is a chemical compound that belongs to the class of piperazine derivatives. CBFP has been extensively studied for its potential use in scientific research due to its unique properties and mechanism of action.

Mechanism of Action

The mechanism of action of CBFP involves its interaction with serotonin receptors in the brain. CBFP acts as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A receptor. This results in an increase in the release of serotonin in the brain, which has been shown to have anxiolytic and antidepressant-like effects.
Biochemical and Physiological Effects:
CBFP has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been found to increase the release of serotonin in the brain, which is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. CBFP has also been shown to have sedative effects, which make it a potential candidate for the treatment of insomnia.

Advantages and Limitations for Lab Experiments

One of the advantages of using CBFP in lab experiments is its unique mechanism of action. CBFP has been shown to have anxiolytic and antidepressant-like effects, which make it a potential candidate for the development of new drugs for the treatment of anxiety and depression. However, one of the limitations of using CBFP in lab experiments is its potential for abuse. CBFP has been found to have psychoactive effects, which make it a potential drug of abuse.

Future Directions

There are several future directions for the use of CBFP in scientific research. One potential direction is the development of new drugs for the treatment of anxiety and depression. CBFP's unique mechanism of action makes it a potential candidate for the development of new drugs that target the serotonin system. Another potential direction is the investigation of CBFP's potential for the treatment of insomnia. CBFP's sedative effects make it a potential candidate for the development of new drugs for the treatment of insomnia. Additionally, further research is needed to investigate the potential for abuse of CBFP and to develop strategies to prevent its misuse.
Conclusion:
In conclusion, CBFP is a chemical compound that has been extensively studied for its potential use in scientific research. It has a unique mechanism of action and has been found to have anxiolytic and antidepressant-like effects in animal models. CBFP's properties make it a potential candidate for the development of new drugs for the treatment of anxiety, depression, and insomnia. However, its potential for abuse needs to be further investigated.

Synthesis Methods

The synthesis of CBFP involves the reaction of 3-chlorobenzyl chloride and 4-fluorobenzyl chloride with piperazine in the presence of a base. This reaction results in the formation of CBFP as a white solid. The purity and yield of CBFP can be improved by using different purification techniques such as recrystallization or column chromatography.

Scientific Research Applications

CBFP has been used in various scientific research studies due to its unique properties. It has been shown to have a high affinity for serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors. CBFP has also been found to have anxiolytic and antidepressant-like effects in animal models. These properties make CBFP a potential candidate for the development of new drugs for the treatment of anxiety and depression.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2/c19-17-3-1-2-16(12-17)14-22-10-8-21(9-11-22)13-15-4-6-18(20)7-5-15/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMIBZWOYNIELN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]piperazine

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